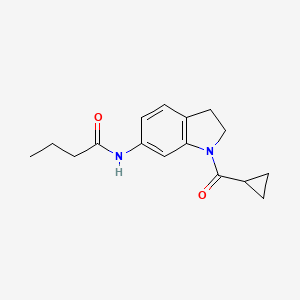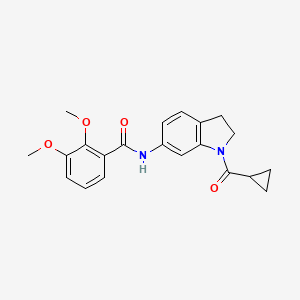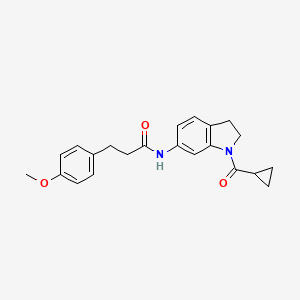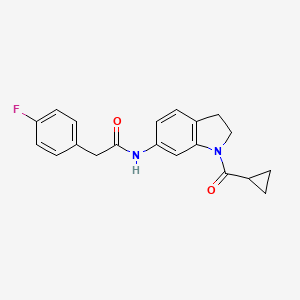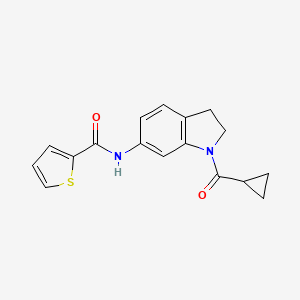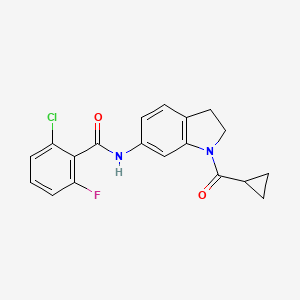
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, also known as CINDAC, is an organic compound with a wide range of applications in scientific research. CINDAC is a heterocyclic compound, composed of a six-membered ring containing nitrogen and chlorine atoms, and a phenyl ring substituted with a fluorine atom. CINDAC has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent.
作用機序
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is not fully understood, however, it has been proposed that the compound interacts with a variety of proteins and enzymes, including cytochrome P450 enzymes and monoamine oxidase. The interaction of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide with these proteins and enzymes can result in changes in their activity, which can lead to changes in the expression of various genes and proteins.
Biochemical and Physiological Effects
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively straightforward manner. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is a relatively small molecule, which makes it easier to work with in laboratory experiments. However, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide research. These include further investigation into its mechanism of action, as well as its potential use in the development of novel drugs and therapeutics. In addition, further research into the biochemical and physiological effects of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of new drugs and treatments for a variety of diseases and disorders. Finally, further research into the synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of more efficient and cost-effective synthesis methods.
合成法
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can be synthesized through a variety of methods. The most common synthesis method involves the reaction of 2-chloro-6-fluoro-N-benzoyl-1H-indole with 1-cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in dichloromethane at room temperature, and the product is isolated by filtration.
科学的研究の応用
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent. It has been used to synthesize a variety of novel compounds, including small molecule drugs, peptides, and peptidomimetics. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been used as a starting material for the synthesis of a variety of other heterocyclic compounds.
特性
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-14-2-1-3-15(21)17(14)18(24)22-13-7-6-11-8-9-23(16(11)10-13)19(25)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPZQMKKCJIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


